Cas no 201228-22-0 (trans-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid)
![trans-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid structure](https://www.kuujia.com/scimg/cas/201228-22-0x500.png)
trans-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Pyrrolidinedicarboxylic acid, 4-ethyl-, 1-(phenylmethyl) ester, trans-
- 1,3-Pyrrolidinedicarboxylic acid, 4-ethyl-, 1-(phenylmethyl) ester, (3R,4R)-rel-
- (3R,4R)-1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic Acid
- trans-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid
- Rel-(3R,4R)-1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid
- 201228-22-0
-
- Inchi: InChI=1S/C15H19NO4/c1-2-12-8-16(9-13(12)14(17)18)15(19)20-10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,17,18)/t12-,13-/m0/s1
- InChI Key: LKPALAXKZXXURJ-STQMWFEESA-N
Computed Properties
- Exact Mass: 277.13140809Da
- Monoisotopic Mass: 277.13140809Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 352
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.8Ų
- XLogP3: 2.1
trans-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7052003-2.5g |
rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid |
201228-22-0 | 2.5g |
$2014.0 | 2023-07-07 | ||
TRC | B412047-10mg |
(3R,4R)-1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic Acid |
201228-22-0 | 10mg |
$ 190.00 | 2023-04-18 | ||
Enamine | EN300-7052003-1.0g |
rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid |
201228-22-0 | 1.0g |
$1029.0 | 2023-07-07 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA819-100mg |
trans-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid |
201228-22-0 | 95% | 100mg |
¥779.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA819-250mg |
trans-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid |
201228-22-0 | 95% | 250mg |
¥1035.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA819-100.0mg |
trans-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid |
201228-22-0 | 95% | 100.0mg |
¥779.0000 | 2024-08-03 | |
Enamine | EN300-7052003-10.0g |
rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid |
201228-22-0 | 10.0g |
$4421.0 | 2023-07-07 | ||
TRC | B412047-100mg |
(3R,4R)-1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic Acid |
201228-22-0 | 100mg |
$ 1745.00 | 2023-04-18 | ||
Enamine | EN300-7052003-0.25g |
rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid |
201228-22-0 | 0.25g |
$946.0 | 2023-07-07 | ||
Enamine | EN300-7052003-0.5g |
rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid |
201228-22-0 | 0.5g |
$987.0 | 2023-07-07 |
trans-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid Related Literature
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
Additional information on trans-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid
trans-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid: A Comprehensive Overview
The compound trans-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid (CAS No. 201228-22-0) is a highly specialized organic molecule with significant applications in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a benzyloxy carbonyl group and an ethyl group, along with a carboxylic acid moiety. The trans configuration refers to the spatial arrangement of these substituents, which plays a critical role in determining the compound's physical and chemical properties.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging innovative methodologies such as asymmetric catalysis and microwave-assisted reactions. These techniques have not only improved the yield and purity of the compound but also opened new avenues for its application in drug discovery and material synthesis. For instance, the benzyloxy carbonyl group has been shown to enhance the stability and bioavailability of certain pharmaceutical compounds, making it a valuable component in drug design.
In terms of pharmacological applications, trans-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid has demonstrated potential as a precursor for bioactive molecules. Its structure allows for easy modification, enabling researchers to explore its role in various therapeutic areas such as anti-inflammatory agents, antiviral drugs, and anticancer compounds. Recent studies have highlighted its ability to modulate key cellular pathways, making it a promising candidate for further investigation.
From a materials science perspective, this compound exhibits interesting properties that make it suitable for advanced materials development. Its pyrrolidine ring contributes to its flexibility and reactivity, while the carboxylic acid group provides opportunities for functionalization. Researchers have explored its use in polymer synthesis, where it serves as a building block for creating high-performance polymers with tailored mechanical and thermal properties.
The synthesis of trans-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid involves a series of well-defined steps that ensure high precision and control over the final product. Key steps include the formation of the pyrrolidine ring through cyclization reactions, followed by selective substitution to introduce the benzyloxy carbonyl and ethyl groups. The use of modern analytical techniques such as NMR spectroscopy and mass spectrometry has greatly facilitated the characterization of this compound, ensuring its purity and structural integrity.
Looking ahead, the continued exploration of this compound's properties is expected to unlock new possibilities across multiple disciplines. Its versatility as both a pharmaceutical precursor and a materials building block positions it as a key molecule in future research endeavors. As advancements in synthetic methods and analytical techniques continue to evolve, the potential applications of trans-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid are likely to expand further, solidifying its role as an essential component in modern chemistry.
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